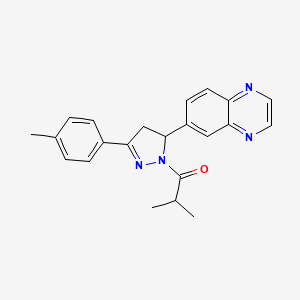

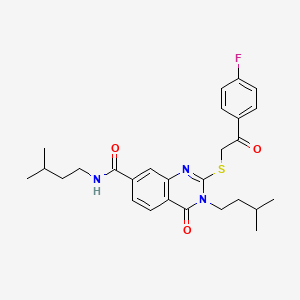

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide” is a compound that belongs to the family of pyrazole derivatives . Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

The synthesis of pyrazole derivatives like “N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide” often involves multi-step reactions . For instance, the reaction of corresponding hydrazine derivative with ethyl acetoacetate has been described, affording 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively, with a minimum time of reaction (1.5 h) and simple workup procedures .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray crystallography, providing insights into the arrangement of atoms within the molecule . This method elucidates their molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Chemical properties of pyrazole-acetamide derivatives can include their reactivity in forming coordination complexes with metals . Such reactions are significant for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has shown that derivatives of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide can be synthesized through various chemical reactions, providing a foundation for further exploration of their properties and applications. For example, microwave-assisted synthesis has been utilized for the efficient creation of tetrazolyl pyrazole amides, which exhibit interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011). Additionally, novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles have been synthesized, showcasing the versatility of pyrazole derivatives in creating complex heterocyclic structures (El‐Dean et al., 2018).

Antimicrobial Activity

Pyrazole derivatives, including those related to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide, have been found to possess significant antimicrobial properties. New series of pyrazole and imidazole derivatives have been synthesized, displaying promising antimicrobial activity (Idhayadhulla et al., 2012). This indicates the potential of such compounds in developing new antimicrobial agents.

Antifungal and Antitubercular Activities

The synthesis of novel compounds with pyrazole cores has led to the identification of substances with significant antifungal and antitubercular activities. For instance, some pyrazole derivatives exhibited higher antifungal activity against various phytopathogenic fungi than standard treatments (Du et al., 2015). Moreover, new N-substituted pyrazole derivatives have demonstrated promising antitubercular activities against Mycobacterium tuberculosis, offering potential leads for tuberculosis treatment (Nayak et al., 2016).

Potential Pharmacological Applications

The diverse chemical modifications of pyrazole derivatives enable the exploration of their pharmacological activities. For example, the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives aims at imaging of IRAK4 enzyme in neuroinflammation, showcasing the potential of pyrazole derivatives in neuropharmacology and imaging studies (Wang et al., 2018).

Eigenschaften

IUPAC Name |

N-(5-methyl-2-phenylpyrazol-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-11-10-14(16-15(19)13-8-5-9-20-13)18(17-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYJFGYEEHEITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-furamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[2-[3,5-Bis(trifluoromethyl)phenyl]morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2795549.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795550.png)

![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2795562.png)

![3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2795564.png)